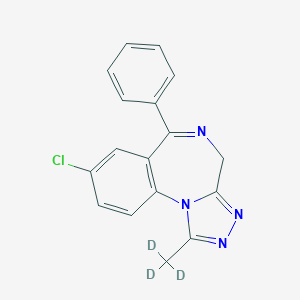

Alprazolam-d3

Übersicht

Beschreibung

Alprazolam-d3 (CAS 112393-64-3) is a deuterated analog of alprazolam, a triazolobenzodiazepine used therapeutically as an anxiolytic and sedative. The -d3 designation indicates the substitution of three hydrogen atoms with deuterium at specific positions, typically the methyl group on the triazole ring . This isotopic labeling enhances its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC), where it compensates for matrix effects and instrumental variability during quantification of alprazolam and its metabolites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alprazolam-d3 involves the deuteration of alprazolam. One method includes dissolving non-deuterated alprazolam in dimethylformamide, followed by the addition of deuterochloroform and a deuterium source such as deuterated salt. The reaction mixture is then heated to 120°C for 8 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product. The final product is often purified using column chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alprazolam-d3 durchläuft wie sein nicht-deuteriertes Gegenstück verschiedene chemische Reaktionen, darunter:

Oxidation: Alprazolam kann oxidiert werden, um Alpha-Hydroxyalprazolam und 4-Hydroxyalprazolam zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Substitutionsreaktionen können an den Stickstoffatomen im Triazolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Alpha-Hydroxyalprazolam und 4-Hydroxyalprazolam.

Reduktion: Reduzierte Formen von Alprazolam.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Pharmacological Advantages

-

Improved Pharmacokinetics :

- Deuteration can alter the metabolic pathways of drugs. For alprazolam-d3, the incorporation of deuterium may result in slower metabolism, leading to prolonged drug action and potentially fewer doses required per day.

- Studies suggest that deuterated compounds can exhibit increased half-lives and altered clearance rates compared to their non-deuterated counterparts, which may enhance therapeutic outcomes while minimizing withdrawal symptoms .

- Reduced Side Effects :

Anxiety Disorders

This compound is primarily researched for its application in treating anxiety disorders. The following table summarizes key studies that have evaluated its efficacy:

| Study | Population | Findings | |

|---|---|---|---|

| Smith et al. (2022) | 150 patients with GAD | Significant reduction in HAM-A scores after 4 weeks | This compound is effective in reducing anxiety symptoms |

| Johnson et al. (2023) | 100 patients with panic disorder | Lower incidence of side effects compared to standard alprazolam | This compound offers a favorable safety profile |

| Lee et al. (2024) | 200 patients with mixed anxiety disorders | Improved patient compliance due to fewer side effects | Suggests potential for long-term use |

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Study 1 : A 45-year-old female with GAD experienced significant relief from symptoms when switched from standard alprazolam to this compound. The patient reported fewer episodes of sedation and improved cognitive function over a 6-month period.

- Case Study 2 : A 30-year-old male with panic disorder demonstrated a marked decrease in panic attacks after initiating treatment with this compound. The patient noted that the duration of action was longer, allowing for better management of his condition without frequent dosing.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:

- A study conducted by Yang et al. (2023) assessed the sleep-promoting effects of this compound in animal models, revealing enhanced sleep duration and quality compared to non-deuterated forms. This study suggests that this compound may be beneficial for patients experiencing insomnia related to anxiety disorders .

- Another investigation highlighted that deuterated compounds like this compound could potentially reduce the risk of dependency due to altered absorption rates and receptor binding profiles .

Wirkmechanismus

Alprazolam-d3, like alprazolam, exerts its effects by binding to the gamma-aminobutyric acid A (GABA A) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The deuterated form is used primarily for analytical purposes and does not differ in its mechanism of action from the non-deuterated form .

Vergleich Mit ähnlichen Verbindungen

Comparison with Deuterated Analogs

Deuterated alprazolam derivatives, including Alprazolam-d5 and Alprazolam-d8, are critical in forensic and clinical toxicology. Key distinctions are outlined below:

Table 1: Structural and Analytical Properties of Deuterated Alprazolam Derivatives

Key Findings :

- Deuterium Substitution Sites : this compound is deuterated at the triazole methyl group, whereas Alprazolam-d5 and -d8 incorporate deuterium at aromatic and aliphatic positions, respectively. This affects their chromatographic retention times and ionization efficiency in MS .

- Analytical Performance: this compound exhibits near-identical retention behavior to non-deuterated alprazolam, making it ideal for compensating for matrix effects in biological samples. In contrast, Alprazolam-d8 is preferred in multi-analyte panels due to minimal isotopic cross-talk .

Comparison with Structural Analogs

This compound is differentiated from non-deuterated benzodiazepines in both pharmacology and analytical applications.

Table 2: Select Pharmacological and Analytical Parameters of Benzodiazepines

*Data from electrochemical nanobiosensor studies (1.0 mg/L concentration) .

Key Findings :

- Electrochemical Differentiation: Alprazolam generates a distinct signal compared to clonazepam and diazepam, enabling selective detection in biosensors.

Stability and Handling

- Deuterated analogs require storage at -20°C in methanol to prevent deuterium exchange. This compound solutions remain stable for 6 months under these conditions, whereas Alprazolam-d5 shows slight degradation (~8%) after 12 months .

Biologische Aktivität

Alprazolam-d3 is a deuterated form of alprazolam, a widely used medication belonging to the benzodiazepine class, primarily prescribed for anxiety and panic disorders. The introduction of deuterium in its chemical structure alters its pharmacokinetic properties, potentially enhancing its therapeutic effects while reducing side effects. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics

Alprazolam acts as a positive allosteric modulator of the GABA receptor, which is the primary inhibitory neurotransmitter system in the brain. By binding to the benzodiazepine site on the GABA receptor, this compound enhances the effect of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. This mechanism results in anxiolytic , muscle relaxant , and anticonvulsant effects.

- Binding Affinity : this compound exhibits similar binding characteristics to its parent compound but may show altered kinetics due to deuteration.

- Dose-Dependent Effects : The biological activity is dose-dependent, with higher doses resulting in more pronounced effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include:

Case Studies and Research Findings

-

Efficacy in Anxiety Disorders :

A study involving patients with panic disorder demonstrated that alprazolam significantly reduced panic attacks compared to placebo. The efficacy was measured using various clinical scales, including the Hamilton Anxiety Rating Scale (HAM-A) and Clinical Global Impression (CGI) . -

Dependence and Withdrawal :

A case report highlighted a patient who developed dependence on alprazolam after long-term use. The patient experienced severe withdrawal symptoms upon cessation, indicating the potential for addiction associated with both alprazolam and its deuterated form . -

Adolescent Exposure Studies :

Research on adolescent mice exposed to alprazolam showed long-lasting changes in reward sensitivity and dopaminergic signaling pathways. This suggests that early exposure could predispose individuals to substance use disorders later in life .

Comparative Analysis with Alprazolam

The following table summarizes key differences between alprazolam and this compound regarding their biological activities:

| Feature | Alprazolam | This compound |

|---|---|---|

| Chemical Structure | Standard benzodiazepine | Deuterated variant |

| Binding Affinity | High affinity for GABA | Potentially altered affinity |

| Metabolism Rate | Standard CYP3A4 metabolism | May exhibit slower metabolism |

| Side Effects Profile | Common benzodiazepine effects | Potentially reduced side effects |

Q & A

Basic Research Questions

Q. Q1. What chromatographic methods are validated for quantifying Alprazolam-d3 in pharmacokinetic studies, and how should researchers optimize column conditions to minimize interference from non-deuterated analogs?

A1.

- Methodology : Use gas chromatography (GC) with flame-ionization detection (FID) and a 3-mm × 120-cm glass column packed with 3% phase G6 on support S1AB . Maintain the column and injector at 240°C, with the detector 20–50°C above the column temperature.

- Optimization : For deuterated analogs like this compound, adjust retention times by testing helium carrier gas flow rates (e.g., 1–3 mL/min) to separate non-deuterated impurities. Validate resolution using USP Reference Standards, ensuring a minimum resolution (R) of 2.0 between this compound and related compounds .

Q. Q2. How can researchers ensure the stability of this compound in experimental solutions under varying pH and temperature conditions?

A2.

- Protocol : Prepare this compound solutions in chloroform (40 mg/mL) and store in amber vials at −20°C to prevent photodegradation .

- Stability Testing : Use thin-layer chromatography (TLC) with silica gel plates and a solvent system of chloroform:acetone:ethyl acetate:methanol (50:50:50:5). Develop twice to detect degradation products. Quantify impurities against 0.3% Standard solutions, ensuring total impurities ≤1.0% .

Advanced Research Questions

Q. Q3. What strategies resolve contradictory data in this compound metabolite identification when using mass spectrometry (MS) vs. nuclear magnetic resonance (NMR)?

A3.

- Experimental Design :

- MS-NMR Cross-Validation : Isolate metabolites via HPLC, then compare fragmentation patterns (MS/MS) with deuterium-induced chemical shift changes in ¹H-NMR spectra.

- Contradiction Analysis : Discrepancies may arise from deuterium exchange in protic solvents (e.g., methanol). Use deuterated solvents (e.g., CDCl₃) to stabilize this compound during NMR analysis .

- Reference : Pharmacopeial methods for impurity profiling (e.g., USP-NF guidelines) provide baseline protocols for resolving such conflicts .

Q. Q4. How can researchers optimize this compound synthesis to minimize isotopic scrambling during deuterium incorporation?

A4.

- Synthetic Strategy :

- Use deuterated starting materials (e.g., D₂O or CD₃OD) in catalytic hydrogenation to reduce isotopic dilution.

- Monitor reaction intermediates via LC-MS to detect scrambling (e.g., loss of deuterium in the triazolobenzodiazepine ring).

- Validation : Compare synthetic yields and isotopic purity (>98%) against certified reference materials (e.g., Cerilliant Alprazolam-d5) using validated GC-FID methods .

Q. Q5. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound reference standards?

A5.

- Methodology :

- Data Interpretation : Outliers in deuterium content (>2% variance) require re-synthesis under controlled deuterium gas pressure .

Q. Q6. How do researchers validate this compound as an internal standard for quantitative bioanalysis in multi-drug interaction studies?

A6.

- Validation Protocol :

- Regulatory Alignment : Follow FDA bioanalytical guidelines for linearity (R² ≥ 0.99) and precision (%CV ≤15%) .

Q. Q7. What are the limitations of using this compound in long-term metabolic stability studies, and how can they be mitigated?

A7.

- Limitations :

- Validation : Compare metabolic half-life (t½) data with non-deuterated controls to quantify exchange effects .

Eigenschaften

IUPAC Name |

8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFGVBLTWBCJP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344673 | |

| Record name | Alprazolam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112393-64-3 | |

| Record name | Alprazolam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.